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Compound of Interest

Compound Name: JNJ-DGAT2-A

Cat. No.: B608243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-DGAT2-A, a selective

inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), and its application in the investigation of

lipid metabolism. This document details the compound's mechanism of action, summarizes key

quantitative data, provides detailed experimental protocols, and visualizes relevant biological

pathways and workflows.

Introduction to JNJ-DGAT2-A and its Target: DGAT2
Diacylglycerol acyltransferase 2 (DGAT2) is a critical enzyme in lipid metabolism, catalyzing the

final and committed step in triglyceride (TG) synthesis.[1][2] This process involves the

esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1] DGAT2 is

one of two DGAT isoforms, and it plays a significant role in hepatic triglyceride production.[3] Its

inhibition is a promising therapeutic strategy for metabolic diseases characterized by excessive

lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic

steatohepatitis (NASH).[1][2]

JNJ-DGAT2-A is a potent and selective small-molecule inhibitor of human DGAT2.[4][5][6] Its

selectivity for DGAT2 over the DGAT1 isoform allows for the specific interrogation of DGAT2's

role in various metabolic processes.[7]
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The following tables summarize the key quantitative data regarding the in vitro and in vivo

activity of JNJ-DGAT2-A.

Table 1: In Vitro Activity of JNJ-DGAT2-A

Parameter Value Cell/System Source

IC50 (DGAT2

Inhibition)
0.14 µM (140 nM)

Human DGAT2-

expressing Sf9 insect

cell membranes

[4][5][6]

Selectivity

>70-fold selective for

DGAT2 over DGAT1

and MGAT2

- [7]

Inhibition of

Recombinant DGAT2

~99% inhibition at 5

µM

Recombinant DGAT2

enzyme
[4][6]

Inhibition of DGAT

Activity in Cell Lysates

Inhibition observed at

5 µM
HepG2 cell lysates [4][6]

Table 2: Inhibition of Triglyceride Synthesis in HepG2 Cells by JNJ-DGAT2-A
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Triglyceride
Species

IC50
Experimental
Conditions

Source

TG (52:2) 0.85 µM

HepG2 cells treated

with varying

concentrations of JNJ-

DGAT2-A for 60 min

prior to and 2h after

addition of ¹³C₃-D₅-

glycerol substrate.

[4][6]

TG (54:3) 0.99 µM

HepG2 cells treated

with varying

concentrations of JNJ-

DGAT2-A for 60 min

prior to and 2h after

addition of ¹³C₃-D₅-

glycerol substrate.

[4][6]

TG (50:2) 0.66 µM

HepG2 cells treated

with varying

concentrations of JNJ-

DGAT2-A for 60 min

prior to and 2h after

addition of ¹³C₃-D₅-

glycerol substrate.

[4][6]

Table 3: In Vivo Effects of a DGAT2 Inhibitor in Mice

Animal Model Treatment Key Findings Source

C57BL/6J mice

DGAT2 inhibitor

(0.004% mixed in

chow) for 7 days

Reduced plasma and

liver lipid levels.
[8]

Murine model of

obesity

Chronic inhibition of

DGAT2

Correction of multiple

lipid parameters.
[3]
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Signaling Pathway of JNJ-DGAT2-A Action
Inhibition of DGAT2 by JNJ-DGAT2-A not only directly blocks triglyceride synthesis but also

impacts the SREBP-1 signaling pathway, a key regulator of lipogenesis. The proposed

mechanism involves the shunting of diacylglycerol (DAG), the substrate for DGAT2, into the

synthesis of phospholipids, particularly phosphatidylethanolamine (PE). The resulting increase

in PE levels within the endoplasmic reticulum (ER) inhibits the proteolytic cleavage of Sterol

Regulatory Element-Binding Protein-1 (SREBP-1). This prevents the translocation of the active

form of SREBP-1 to the nucleus, thereby downregulating the expression of genes involved in

fatty acid and triglyceride synthesis.[8]
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Caption: Signaling pathway of JNJ-DGAT2-A action.

Experimental Protocols
DGAT2 Enzymatic Activity Assay (Cell-Free)
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This protocol is a representative method for determining the in vitro inhibitory activity of JNJ-
DGAT2-A against recombinant human DGAT2.

Materials:

Recombinant human DGAT2 enzyme (e.g., in Sf9 cell membranes)

JNJ-DGAT2-A

1,2-Dioleoyl-sn-glycerol (DAG)

[¹⁴C]Oleoyl-CoA (radiolabeled substrate)

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, protease inhibitors

Stop Solution: Chloroform/Methanol (2:1, v/v)

Scintillation fluid

96-well plates

Scintillation counter

Procedure:

Prepare serial dilutions of JNJ-DGAT2-A in DMSO.

In a 96-well plate, add the appropriate volume of diluted JNJ-DGAT2-A or DMSO (vehicle

control).

Add the recombinant human DGAT2 enzyme preparation to each well.

Pre-incubate the plate at 37°C for 15 minutes.

Prepare the substrate mix containing 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA in assay

buffer.

Initiate the enzymatic reaction by adding the substrate mix to each well.
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Incubate the reaction at 37°C for 30 minutes with gentle agitation.

Stop the reaction by adding the stop solution to each well.

Extract the lipids by vortexing and centrifugation to separate the organic and aqueous

phases.

Transfer an aliquot of the organic phase (containing the radiolabeled triglycerides) to a

scintillation vial.

Evaporate the solvent.

Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

Calculate the percent inhibition for each concentration of JNJ-DGAT2-A and determine the

IC50 value.

Cellular Triglyceride Synthesis Assay (HepG2 Cells)
This protocol describes a method to assess the effect of JNJ-DGAT2-A on triglyceride

synthesis in a cellular context using stable isotope labeling.

Materials:

HepG2 cells

Cell culture medium (e.g., DMEM)

JNJ-DGAT2-A

¹³C₃-D₅-glycerol (stable isotope-labeled substrate)

Phosphate-buffered saline (PBS)

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)

LC-MS/MS system

Procedure:
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Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

Prepare various concentrations of JNJ-DGAT2-A in cell culture medium.

Aspirate the old medium from the cells and wash with PBS.

Add the medium containing the different concentrations of JNJ-DGAT2-A or vehicle (DMSO)

to the respective wells.

Incubate the cells for 60 minutes at 37°C.

Add ¹³C₃-D₅-glycerol to each well to a final concentration of 10 µM.

Incubate for an additional 2 hours at 37°C.

Aspirate the medium and wash the cells twice with ice-cold PBS.

Lyse the cells and extract the total lipids using the lipid extraction solvent.

Dry the lipid extract under a stream of nitrogen.

Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

Analyze the incorporation of the stable isotope-labeled glycerol into different triglyceride

species using LC-MS/MS.

Quantify the levels of labeled triglycerides and calculate the IC50 values for the inhibition of

their synthesis.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of

JNJ-DGAT2-A on lipid metabolism.
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Caption: General experimental workflow for JNJ-DGAT2-A studies.

Logical Relationships in Experimental Design
The investigation of JNJ-DGAT2-A's effects on lipid metabolism follows a logical progression

from in vitro characterization to in vivo validation.
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Caption: Logical flow of JNJ-DGAT2-A research and development.

Conclusion
JNJ-DGAT2-A is a valuable pharmacological tool for elucidating the role of DGAT2 in lipid

metabolism. Its high potency and selectivity enable precise investigation of the downstream

consequences of DGAT2 inhibition, from direct effects on triglyceride synthesis to broader

impacts on cellular signaling pathways like SREBP-1. The experimental protocols and
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workflows outlined in this guide provide a framework for researchers to effectively utilize JNJ-
DGAT2-A in their studies of metabolic diseases. Further in vivo studies will continue to

delineate the therapeutic potential of targeting DGAT2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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